

Potential research areas for 2-Bromo-5-methoxyaniline hydrochloride

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Compound of Interest

Compound Name: 2-Bromo-5-methoxyaniline
hydrochloride

Cat. No.: B144421

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A Technical Guide for Researchers Unlocking the Potential of 2-Bromo-5-methoxyaniline Hydrochloride: A Guide to Frontier Research Areas

Introduction: Beyond a Simple Building Block

2-Bromo-5-methoxyaniline, and its hydrochloride salt, is a deceptively simple aromatic amine. At first glance, it is a well-defined organic intermediate with the molecular formula C_7H_8BrNO . [1][2] However, a deeper analysis of its structure—a strategic arrangement of a nucleophilic amine, a reactive bromine atom, and an electron-donating methoxy group—reveals a scaffold primed for complex molecular architecture. This guide moves beyond its catalog listing as a mere chemical intermediate. [3][4] We will explore its latent potential and lay out a roadmap for its application in high-impact research areas, particularly in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule for next-generation innovation.

Section 1: Physicochemical Profile and Reactivity Insights

A thorough understanding of a molecule's properties is the foundation of its intelligent application. The hydrochloride salt enhances stability and solubility in certain media compared to the free base.

Property	Value	Source(s)
CAS Number	59557-92-5 (Free Base)	[3][4][5]
129968-11-2 (HCl Salt)	[5][6]	
Molecular Formula	C7H8BrNO	[1][7]
Molecular Weight	202.05 g/mol	[1][8]
Appearance	Colorless to light brown crystalline powder	[3][9]
Solubility	Soluble in organic solvents (ethanol, methanol); insoluble in water	[3][10]
Melting Point	189-190 °C	[7][9][11]

Note: Discrepancies in reported melting points exist in literature, potentially due to differences between the free base and hydrochloride salt forms.

Reactivity Analysis: The molecule's functionality is dictated by three key features:

- The Amine Group (-NH₂): This primary amine is a potent nucleophile and a directing group. It readily participates in acylation, alkylation, and, critically, in transition-metal-catalyzed cross-coupling reactions.
- The Bromo Group (-Br): Positioned ortho to the amine, the bromine atom is an excellent leaving group in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the strategic introduction of diverse carbon and nitrogen-based substituents.
- The Methoxy Group (-OCH₃): This electron-donating group activates the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions and

modulating the electronic properties of resulting derivatives.

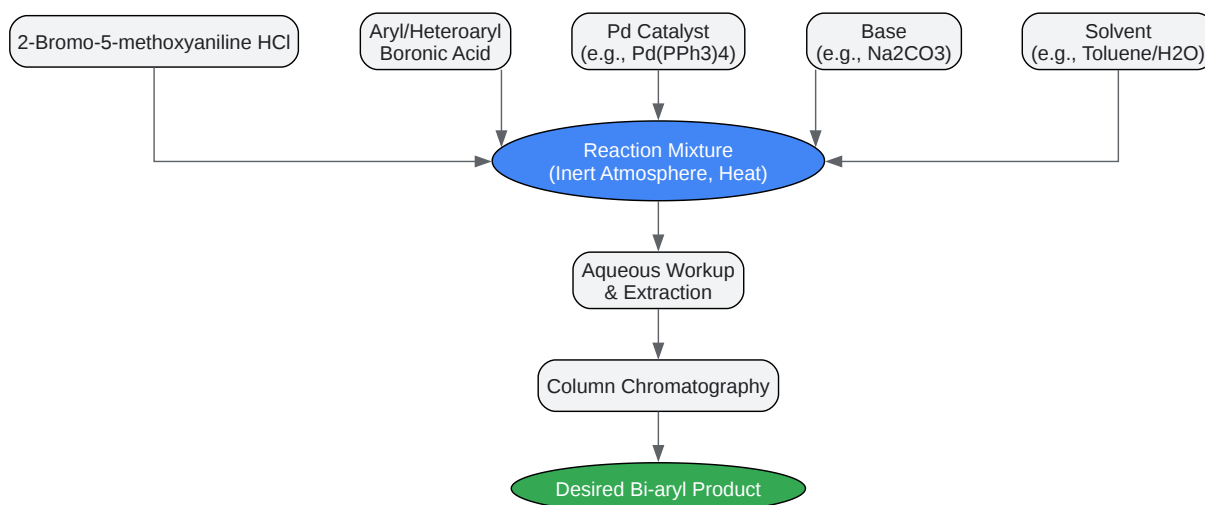
This unique combination makes **2-Bromo-5-methoxyaniline hydrochloride** a privileged scaffold for building complex molecules with precise control over their final architecture.

Section 2: Core Synthetic Applications & Methodologies

The true power of this reagent lies in its utility in forming carbon-carbon and carbon-nitrogen bonds, the cornerstones of modern medicinal chemistry. It is a key intermediate for pharmaceuticals, agrochemicals, and dyes.^{[2][3]}

Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is fundamental for creating bi-aryl structures, a common motif in kinase inhibitors and other drug classes. The workflow demonstrates how to replace the bromine atom with a new aryl or heteroaryl group.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-(Pyridin-4-yl)-5-methoxyaniline

This protocol details a specific application of the Suzuki coupling, providing a concrete example for laboratory execution.

Rationale: Pyridine moieties are common in kinase inhibitors as they can form crucial hydrogen bonds within the ATP-binding pocket of the target enzyme. Palladium tetrakis(triphenylphosphine) is a robust, well-established catalyst for this type of transformation.

- Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromo-5-methoxyaniline hydrochloride** (2.38 g, 10 mmol).

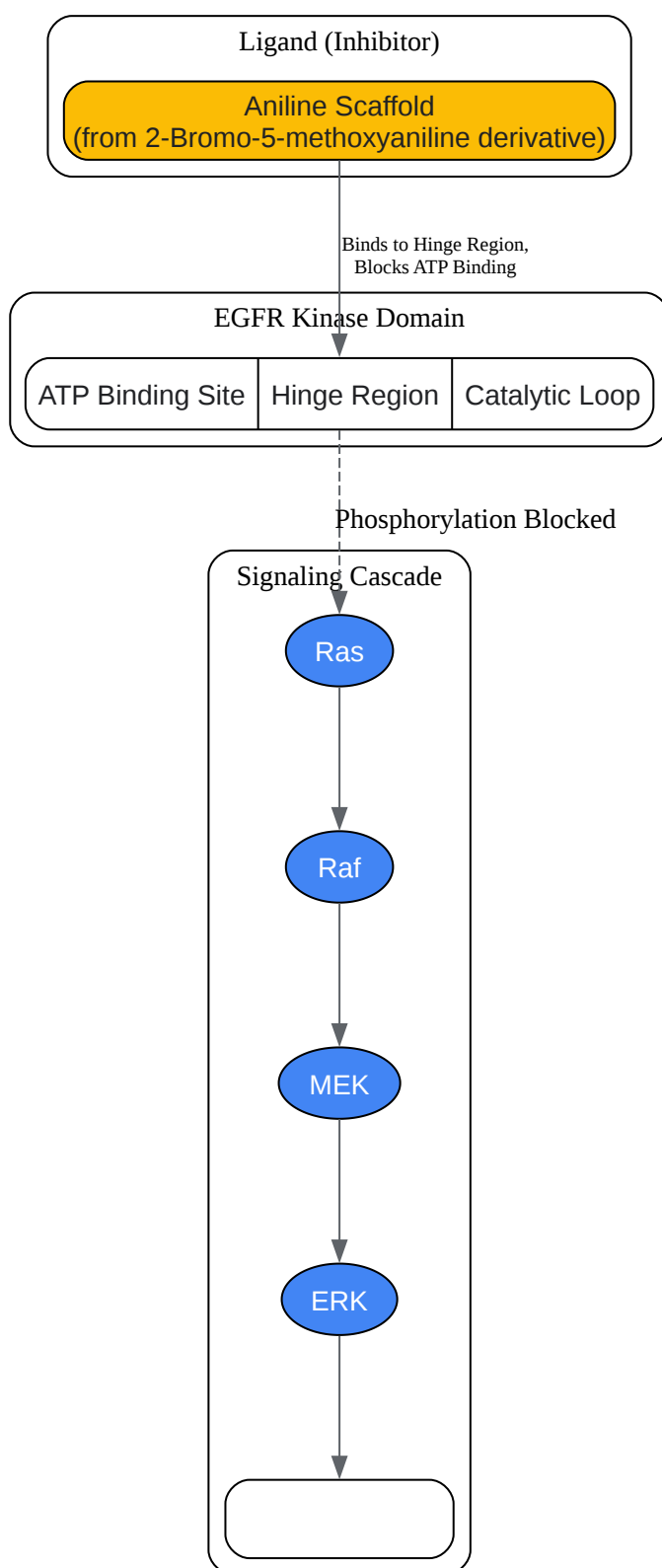
- **Reagent Addition:** Add 4-pyridylboronic acid (1.47 g, 12 mmol), sodium carbonate (3.18 g, 30 mmol), and palladium(0) tetrakis(triphenylphosphine) (0.58 g, 0.5 mmol, 5 mol%).
- **Solvent & Degassing:** Add a solvent mixture of toluene (40 mL) and water (10 mL). Bubble argon gas through the mixture for 15 minutes to ensure an inert atmosphere, which is critical to prevent catalyst degradation.
- **Reaction:** Heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (25 mL each).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the final product.
- **Characterization:** Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Frontier Research Area 1: Kinase Inhibitors for Oncology

2-Bromo-5-methoxyaniline is an identified precursor for epidermal growth factor receptor (EGFR) inhibitors, highlighting its potential in oncology drug discovery.^[7] The scaffold is ideal for building molecules that can fit into the ATP-binding site of various kinases.

Proposed Research Target: Novel EGFR Inhibitors

The general structure of many Type I EGFR inhibitors involves a heterocyclic core (like quinazoline) attached to a substituted aniline. 2-Bromo-5-methoxyaniline is a perfect starting point for the aniline fragment.



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Caption: EGFR signaling pathway and mechanism of kinase inhibition.

Protocol: Cellular Assay for EGFR Inhibition

Rationale: The A549 human lung carcinoma cell line overexpresses EGFR, making it a suitable model to test the efficacy of novel inhibitors. The MTT assay is a colorimetric method that measures cell metabolic activity, which is a reliable indicator of cell viability.

- **Cell Culture:** Culture A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Seeding:** Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the synthesized test compound (and a known EGFR inhibitor like gefitinib as a positive control) in culture media. Replace the old media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO).
- **Incubation:** Incubate the plate for 72 hours.
- **MTT Assay:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

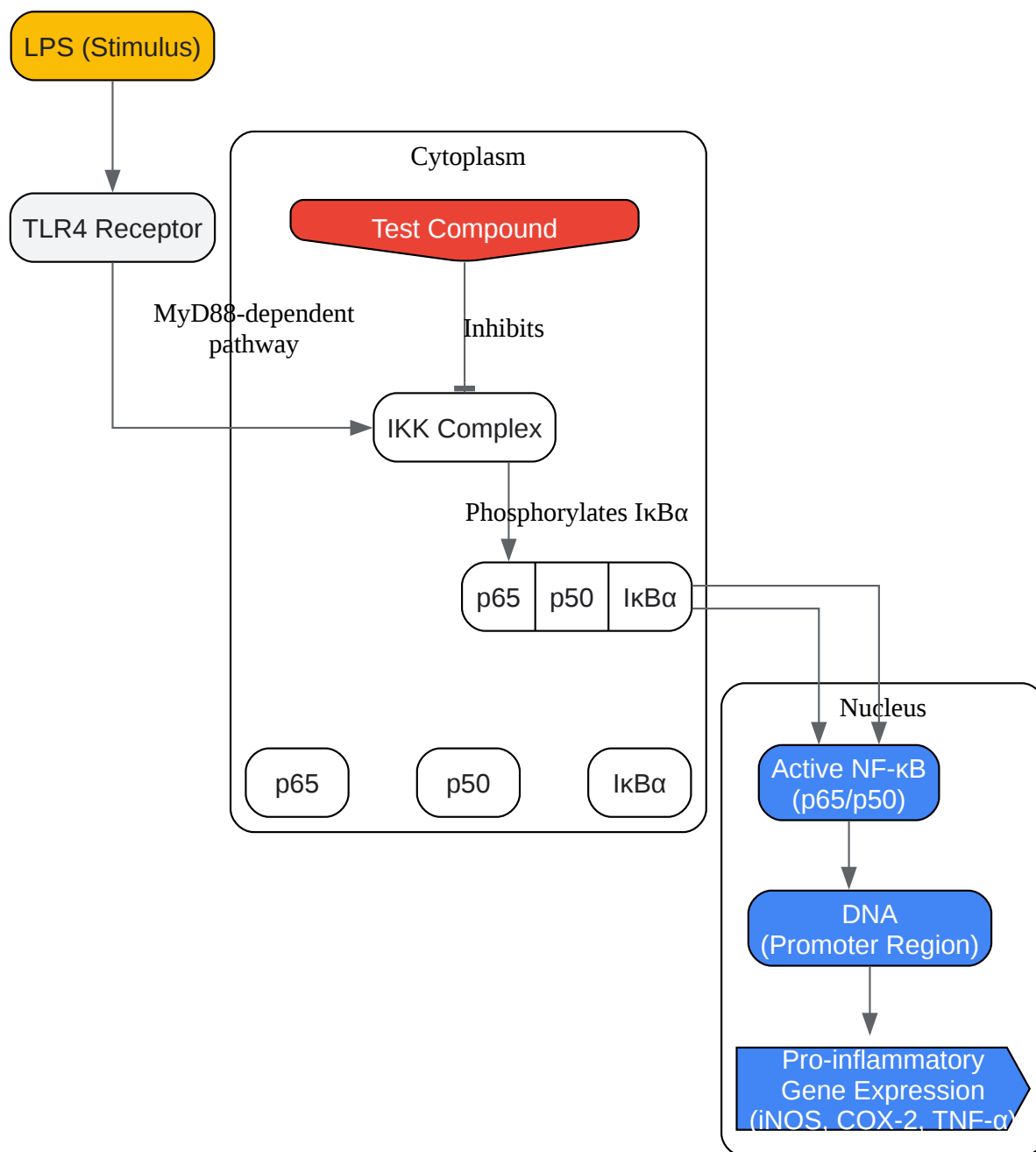
Section 4: Frontier Research Area 2: Modulators of Inflammatory Pathways

Recent studies have shown that derivatives of similar brominated phenolic structures possess potent anti-inflammatory properties.^[12] Specifically, a related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, was found to inhibit the NF-κB and MAPK signaling pathways.^[12]

[13] This provides a strong rationale for exploring derivatives of 2-Bromo-5-methoxyaniline as a new class of anti-inflammatory agents.

Proposed Research Target: Inhibitors of the NF- κ B Pathway

The NF- κ B pathway is a central regulator of inflammation. Inhibiting this pathway can downregulate the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.



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Caption: The NF-κB signaling pathway and a potential point of inhibition.

Protocol: Nitric Oxide (NO) Production Assay in Macrophages

Rationale: Lipopolysaccharide (LPS) is a component of gram-negative bacteria cell walls that potently stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the upregulation of inducible nitric oxide synthase (iNOS). The Griess assay provides a simple and reliable method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.

- **Cell Culture:** Maintain RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
- **Seeding:** Plate the cells in a 96-well plate at a density of 5×10^4 cells per well and allow them to adhere for 24 hours.
- **Compound Pre-treatment:** Treat the cells with various concentrations of the synthesized test compounds for 1 hour before stimulation.
- **Stimulation:** Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).
- **Supernatant Collection:** After incubation, carefully collect 50 μL of the cell culture supernatant from each well.
- **Griess Assay:**
 - Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
 - Incubate in the dark at room temperature for 10 minutes.
 - Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
 - Incubate in the dark for another 10 minutes. A purple color will develop.

- Data Acquisition: Measure the absorbance at 540 nm.
- Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage inhibition of NO production compared to the LPS-only control.

Section 5: Frontier Research Area 3: Advanced Materials Science

The utility of 2-Bromo-5-methoxyaniline is not confined to pharmaceuticals. Its defined electronic properties and reactive handles make it an attractive building block for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).^[7] The aniline nitrogen can be incorporated into hole-transporting materials, while the bromo-position allows for extension of the conjugated system to tune the material's optical and electronic properties.

Conceptual Application: Synthesis of a Hole-Transporting Material

The aniline moiety can be functionalized, for example, through a Buchwald-Hartwig amination, to create triarylaminines—a core structure in many hole-transporting layers (HTLs) of OLED devices. The bromo-position can then be used in a subsequent Suzuki coupling to attach emissive chromophores. This modular approach allows for the systematic tuning of the final material's properties.

Conclusion

2-Bromo-5-methoxyaniline hydrochloride is far more than a simple chemical. It is a strategically functionalized scaffold that offers multiple avenues for synthetic elaboration. Its value has been demonstrated as a precursor to bioactive molecules and advanced materials.^[7] This guide has outlined three high-potential research directions—oncology, inflammation, and materials science—providing not just the conceptual basis but also actionable, detailed protocols to initiate investigation. By understanding the inherent reactivity and versatility of this molecule, researchers can unlock its full potential to develop novel solutions to pressing scientific challenges.

References

- PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information.
- ChemBK. (2024, April 9). 2-BROMO-5-METHOXYANILINE.
- ChemBK. (2024, April 9). 2-Bromo-5-methoxyaniline.
- Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline.
- Chemsrvc. (2024, August 25). 2-Bromo-5-methoxyaniline | CAS#:59557-92-5.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024, December 28). 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information.
- MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells.
- MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects....
- Amerigo Scientific. (n.d.). 2-Bromo-5-methoxyaniline.

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Sources

- 1. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-methoxy aniline Manufacturer in Ankleshwar, 2-Bromo-5-methoxy aniline Supplier [maksons.co.in]
- 3. chembk.com [chembk.com]
- 4. 59557-92-5 Cas No. | 2-Bromo-5-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 5. 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Bromo-5-methoxyaniline - Amerigo Scientific [amerigoscientific.com]
- 9. parchem.com [parchem.com]
- 10. chembk.com [chembk.com]

- 11. 2-Bromo-5-methoxyaniline | CAS#:59557-92-5 | Chemsrsc [chemsrc.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
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